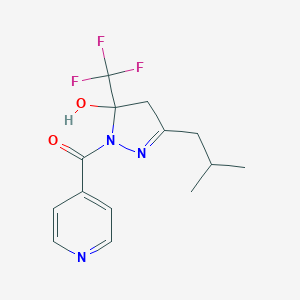![molecular formula C23H21F3N4O2 B299267 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299267.png)
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TFA-DAPT, is a small molecule inhibitor that is used in scientific research applications. This compound has gained significant attention due to its potential therapeutic applications in treating Alzheimer's disease, cancer, and other diseases.
Mécanisme D'action
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide works by inhibiting gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides and other proteins. By inhibiting gamma-secretase, 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide reduces the production of amyloid beta peptides and other proteins that are involved in disease processes.
Biochemical and Physiological Effects
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In animal models of Alzheimer's disease, 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce the production of amyloid beta peptides, improve cognitive function, and reduce neuroinflammation. In animal models of cancer, 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit tumor growth, induce apoptosis, and reduce angiogenesis, or the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in animal models and has shown promising results in treating Alzheimer's disease and cancer. However, 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide also has some limitations for lab experiments. It is a potent inhibitor of gamma-secretase and can have off-target effects on other proteins. It can also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide. One direction is to further investigate its potential therapeutic applications in treating Alzheimer's disease and cancer. Clinical trials are needed to determine its safety and efficacy in humans. Another direction is to investigate its off-target effects on other proteins and pathways. Understanding its off-target effects can help researchers develop more specific inhibitors that have fewer side effects. Finally, researchers can investigate the potential of 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide as a tool for studying the role of gamma-secretase and other proteins in disease processes.
Méthodes De Synthèse
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide can be synthesized using a multi-step process. The first step involves the synthesis of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 3-(trifluoromethyl)benzoyl chloride to form 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides in the brain. Amyloid beta peptides are known to accumulate in the brains of Alzheimer's disease patients, leading to neurodegeneration and cognitive decline. 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce the production of amyloid beta peptides and improve cognitive function in animal models of Alzheimer's disease.
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and leukemia.
Propriétés
Nom du produit |
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C23H21F3N4O2 |
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
N//'-[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C23H21F3N4O2/c1-14-7-9-20(10-8-14)30-15(2)11-17(16(30)3)13-27-29-22(32)21(31)28-19-6-4-5-18(12-19)23(24,25)26/h4-13H,1-3H3,(H,28,31)(H,29,32)/b27-13+ |
Clé InChI |
VKKHNUIAPMIHJF-UVHMKAGCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)
![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)

![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![methyl 1-(3-bromophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299197.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299198.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299199.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299200.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299201.png)
![N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299203.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299204.png)
![4-chloro-N-(4-ethoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299206.png)